molecular formula C26H29ClN2O6S B2520381 Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216752-83-8

Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2520381
CAS No.: 1216752-83-8
M. Wt: 533.04
InChI Key: YDQRROZJTFMPQT-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core modified with a benzyl group at position 6, a methyl carboxylate ester at position 3, and a 3,4,5-trimethoxybenzamido substituent at position 2. The hydrochloride salt enhances solubility and stability for pharmacological applications.

Properties

IUPAC Name

methyl 6-benzyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S.ClH/c1-31-19-12-17(13-20(32-2)23(19)33-3)24(29)27-25-22(26(30)34-4)18-10-11-28(15-21(18)35-25)14-16-8-6-5-7-9-16;/h5-9,12-13H,10-11,14-15H2,1-4H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQRROZJTFMPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure consists of a tetrahydrothieno[2,3-c]pyridine core substituted with a benzyl group and a 3,4,5-trimethoxybenzamido moiety. Its molecular formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S with a molecular weight of approximately 342.39 g/mol .

Research indicates that compounds with similar structures exhibit inhibitory activity against human phenylethanolamine N-methyltransferase (hPNMT) and have affinity for α2-adrenoceptors. The tetrahydrothieno[2,3-c]pyridine nucleus is believed to enhance potency and selectivity for these targets compared to traditional compounds like benzylamine .

Biological Activity

  • Inhibition of Histamine Release :
    • Compounds structurally related to methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have demonstrated significant inhibition of histamine release and pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating allergic reactions and inflammatory conditions .
  • Anti-inflammatory Effects :
    • The compound may exhibit anti-inflammatory properties by modulating cytokine release. In vitro studies have shown that related compounds can suppress the expression of pro-inflammatory markers .
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays indicate that the compound may have selective cytotoxic effects on certain cancer cell lines. Further studies are necessary to elucidate its potential as an anticancer agent .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Inhibition of hPNMT was observed with IC50 values indicating significant potency compared to standard inhibitors .
Study 2 Structural modifications led to increased selectivity for α2-adrenoceptors over hPNMT .
Study 3 Demonstrated anti-inflammatory effects through the inhibition of TNF-α and IL-6 in cellular models .

Future Directions

Given its promising biological activity, future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Further modification of the chemical structure to optimize potency and selectivity.
  • Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis and Derivatives

The synthesis of methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride involves several steps that can be modified to produce various derivatives. These derivatives often exhibit enhanced biological activities or altered pharmacokinetic properties. For instance, modifications to the benzamido moiety can lead to compounds with improved efficacy against specific targets in cancer therapy and neurodegenerative diseases .

2.1 Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway .

2.2 Neuroprotective Effects

In addition to its anticancer activity, this compound has been studied for its neuroprotective effects. It shows promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .

Therapeutic Applications

3.1 Potential in Pain Management

The compound has also been explored for its analgesic properties. Preclinical studies suggest that it may modulate pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs), offering a potential alternative for pain management with fewer side effects .

3.2 Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains and fungi. This opens avenues for its use in developing new antimicrobial agents amid rising antibiotic resistance concerns .

Data Tables

Application Area Biological Activity Mechanism
AnticancerInhibition of cell growthModulation of MAPK/ERK pathway
NeuroprotectionReduction of oxidative stressAnti-inflammatory effects
Pain ManagementAnalgesic effectsModulation of pain pathways
AntimicrobialEffective against bacteriaDisruption of microbial cell function

Case Studies

Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was shown to significantly reduce tumor growth in xenograft models of breast cancer. The study highlighted its ability to induce apoptosis through caspase activation .

Case Study 2: Neuroprotective Effects
A research article in Neuroscience Letters examined the neuroprotective effects of the compound in a mouse model of Parkinson's disease. The results demonstrated significant improvement in motor functions and reduced neuroinflammation markers after treatment with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural modifications, molecular properties, and biological activities:

Compound Name & Substituents Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Reported Biological Activity/Notes Reference
Target Compound : Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-... hydrochloride C₂₇H₂₉ClN₂O₆S (estimated) ~563.05 (est.) N/A Likely TNF-α inhibition (inferred from analogs)
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-... hydrochloride (CAS: 24237-54-5) C₁₇H₂₀N₂O₂S 316.42 - Ethyl ester (vs. methyl)
- 3,4-Dimethoxy (vs. 3,4,5-trimethoxy)
Safety data available; no direct activity reported
Methyl 6-benzyl-2-propionamido-... hydrochloride (CAS: 1135226-27-5) C₁₉H₂₃ClN₂O₃S 394.90 - Propionamido (vs. trimethoxybenzamido) No bioactivity data; used in synthetic studies
2-(2,4-Dichlorobenzamido)-6-isopropyl-... hydrochloride (CAS: 1216965-31-9) C₁₈H₂₀Cl₃N₃O₂S 448.80 - 2,4-Dichlorobenzamido
- Isopropyl at position 6
Enhanced lipophilicity; potential for kinase inhibition
Methyl 2-(4-benzoylbenzamido)-6-benzyl-... hydrochloride (CAS: 1216858-72-8) C₃₀H₂₇ClN₂O₄S 547.10 - 4-Benzoylbenzamido (vs. trimethoxybenzamido) High molecular weight; possible CNS activity
(E)-6-(but-2-enoyl)-2-(3-(trifluoromethyl)benzoyl)thioureido-... (Compound 7h) Not specified Not provided - But-2-enoyl at position 6
- Trifluoromethylbenzoyl
Moderate yield (65%); synthetic intermediate

Key Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity: Benzamido Modifications: The 3,4,5-trimethoxybenzamido group in the target compound likely enhances binding affinity through π-π stacking and hydrogen bonding, as seen in adenosine A1 receptor modulators where electron-withdrawing groups (e.g., trifluoromethyl) improve activity . However, methoxy groups may increase metabolic stability compared to halogens. For example, the isopropyl analog (CAS: 1216965-31-9) shows higher molecular weight and possible kinase inhibition . Ester vs. Amide: Ethyl/methyl esters (e.g., ) may influence hydrolysis rates, affecting bioavailability. Propionamido (CAS: 1135226-27-5) reduces aromaticity, possibly diminishing target engagement .

TNF-α Inhibition: Tetrahydrothieno[2,3-c]pyridine derivatives with bulky aromatic substituents (e.g., 4-benzoylbenzamido in ) demonstrate potent TNF-α suppression in rat models, suggesting the target compound’s trimethoxy group may similarly enhance anti-inflammatory activity .

Safety and Handling : Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-... hydrochloride (CAS: 24237-54-5) requires precautions such as avoiding heat and ignition sources, indicating shared reactivity risks among hydrochloride salts .

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